NIM811, scientifically known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive cyclophilin inhibitor. This compound is primarily recognized for its role in inhibiting the mitochondrial permeability transition pore (mPTP), making it a subject of interest in various biomedical research areas, including mitochondrial dysfunction and muscle diseases. Unlike traditional immunosuppressants, NIM811 does not exhibit significant immunosuppressive activity, which allows for its application in diverse therapeutic contexts without the associated risks of immune suppression.
The synthesis of NIM811 involves several chemical reactions that modify the cyclosporin A structure. The key steps include:
The molecular structure of NIM811 can be represented by its chemical formula . Its structure features a cyclic peptide backbone with specific functional groups that contribute to its biological activity. Key structural data include:
NIM811 participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding how NIM811 protects against mitochondrial dysfunction in various disease models.
The primary mechanism of action for NIM811 involves:
These processes contribute significantly to its therapeutic potential in conditions characterized by mitochondrial dysfunction.
NIM811 exhibits several notable physical and chemical properties:
NIM811 has been investigated for various scientific applications:
NIM811 functions as a high-affinity competitive inhibitor of cyclophilins (Cyps), a family of peptidyl-prolyl cis-trans isomerases (PPIases). It binds CypA with a dissociation constant (Kd) of ~12 nM, exceeding the affinity of CsA (Kd ≈ 230 nM) due to enhanced hydrophobic interactions within the catalytic pocket [1] [5] [9]. This binding sterically blocks the PPIase active site, preventing substrate recognition and conformational regulation.
Key Pharmacological Effects:
Table 1: Cyclophilin Binding and Functional Inhibition by NIM811
Cyclophilin | Binding Affinity (K*d) | Primary Targets | Functional Outcome |
---|---|---|---|
CypA | ~12 nM | HIV-1 capsid, HCV NS5A | Blocks viral uncoating/replication |
CypD | ~40 nM | mPTP regulatory subunit | Stabilizes mitochondrial membranes |
CypB | Weak | Collagen folding | Minimal inhibition |
NIM811 selectively inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). CypD binding sensitizes the mPTP to calcium overload and oxidative stress, triggering pore opening, depolarization, and apoptosis. NIM811 binds CypD with Kd ≈ 40 nM, stabilizing the pore in a closed state [3] [6] [10].
Physiological Impact:
Table 2: Mitochondrial Protection by NIM811 in Disease Models
Disease Model | Dose | Key Outcome | Mechanistic Insight |
---|---|---|---|
Traumatic Brain Injury | 10 mg/kg i.p | ↑ RCR by 60%; ↓ lipid peroxidation | CypD-dependent mPTP inhibition |
Bile Duct Ligation | 20 mg/kg oral | ↓ Necrosis by 50–80% | Blocks BA-induced mPTP opening |
Myocardial Ischemia | Not tested | Inference from CypD-KO studies: ↑ Ca²⁺ retention | Desensitizes mPTP to Ca²⁺ overload |
Unlike CsA, NIM811 lacks immunosuppressive activity due to its inability to form a ternary complex with cyclophilin and calcineurin. Structural analysis reveals that the N-methyl-isoleucine substitution at position 4 disrupts calcineurin binding while maintaining high Cyp affinity [1] [5] [9].
Functional Validation:
The sec-butyl group of N-methyl-isoleucine⁴ in NIM811 replaces the methylbutyl moiety of CsA’s residue 4. This modification:
Table 3: Structural Basis of NIM811 Selectivity
Structural Element | Effect on Cyp Binding | Effect on Calcineurin Binding |
---|---|---|
N-methyl-Ile⁴ (sec-butyl) | ↑ Hydrophobic contacts; Kd ↓ | Steric clash with His⁷⁴/Arg⁷⁷ |
Retained MeBmt¹ residue | Maintains anchor to Cyp | Irrelevant for inhibition |
Cyclic undecapeptide backbone | Ensures high-affinity positioning | Precludes non-specific binding |
Concluding Remarks
NIM811 exemplifies rational drug design leveraging cyclophilin biology without immunosuppression. Its dual targeting of cytosolic (CypA) and mitochondrial (CypD) cyclophilins underpins broad therapeutic potential in viral infections, organ injury, and neurodegenerative disorders. Future work should clarify isoform-specific inhibition kinetics and exploit structural insights for next-generation derivatives.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9